molecular formula C7H11N3O2 B2710674 methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate CAS No. 1342251-94-8

methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate

Cat. No.: B2710674
CAS No.: 1342251-94-8
M. Wt: 169.184
InChI Key: IIBMBKSLTKHWSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic addition of the amino group to the acrylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as kinases, which play a crucial role in various cellular processes. The pyrazole ring allows for hydrogen bonding and other interactions with the active sites of these enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate is unique due to the presence of both an amino group and an ester group on the pyrazole ring.

Properties

IUPAC Name

methyl 3-(3-aminopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBMBKSLTKHWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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